

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ajugalactone

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Compound of Interest

Compound Name: *Ajugalactone*

Cat. No.: *B1664471*

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Abstract

Ajugalactone is a naturally occurring phytoecdysteroid found in various plant species of the *Ajuga* genus. As a member of the ecdysteroid class of compounds, it exhibits significant biological activities, including insect molting inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Ajugalactone**, supported by available spectroscopic data. Detailed experimental protocols for its isolation and purification are outlined, and its presumed mechanism of action within insect hormonal signaling pathways is visualized. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Chemical Structure and Stereochemistry

Ajugalactone possesses a complex steroidal framework with the molecular formula $C_{29}H_{40}O_8$. [1][2] Its systematic IUPAC name is (2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione.[1][2]

The core of **Ajugalactone** is a stigmasterane-type steroid skeleton, characterized by a fused four-ring system (A, B, C, and D rings) and a substituted side chain at C-17. Key structural features include:

- **Steroid Nucleus:** A cyclopentanoperhydrophenanthrene ring system with specific stereochemistry at its multiple chiral centers.
- **Lactone Ring:** A δ -lactone ring is incorporated into the side chain.
- **Multiple Hydroxyl Groups:** The molecule is highly oxygenated with hydroxyl groups at positions C-2, C-3, C-14, and on the side chain.
- **Ketone Groups:** Ketone functionalities are present at C-6 and C-12.
- **Unsaturation:** A double bond is located between C-7 and C-8 of the B ring.

The stereochemistry of **Ajugalactone** has been defined through spectroscopic analysis and is crucial for its biological activity. The specific configurations of the chiral centers are designated as 2S, 3R, 5R, 9R, 10R, 13R, 14R, and 17S for the steroid nucleus, and 1R and 2R for the side chain.

Table 1: Chemical Identifiers for **Ajugalactone**

Identifier	Value
Molecular Formula	C ₂₉ H ₄₀ O ₈
IUPAC Name	(2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione
InChI	InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1
InChIKey	LLPOMLNTBDOEOC-LYUHEGIFSA-N
Canonical SMILES	CCC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C--INVALID-LINK-O">C@@HO)C)C)O)O)C

Spectroscopic Data

The structural elucidation of **Ajugalactone** relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, publicly available, tabulated dataset of assigned ¹H and ¹³C NMR chemical shifts for **Ajugalactone** is not readily found in the searched literature, data for similar phytoecdysteroids from *Ajuga* species are available and serve as a reference for spectral interpretation.

Table 2: General Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in **Ajugalactone**

Functional Group	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)
Methyl Protons	0.6 - 1.5	10 - 25
Methylene Protons	1.0 - 2.5	20 - 40
Methine Protons	1.5 - 4.5	30 - 60
Vinyllic Proton (C-7)	~5.8	120 - 140
Carbinol Protons	3.5 - 4.5	60 - 80
Keto Carbonyls (C-6, C-12)	-	190 - 210
Lactone Carbonyl	-	160 - 180

Note: These are general expected ranges and actual values may vary depending on the specific chemical environment within the molecule.

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of **Ajugalactone** by providing a highly accurate mass-to-charge ratio.

Experimental Protocols

The isolation and purification of **Ajugalactone** from its natural sources, primarily plants of the *Ajuga* genus, involve a multi-step process. The following is a generalized protocol adapted from methods used for the extraction of phytoecdysteroids from *Ajuga turkestanica*.

3.1. Plant Material Preparation and Extraction

- **Harvesting and Drying:** The aerial parts of the *Ajuga* species are harvested and air-dried at ambient temperature to reduce moisture content.
- **Grinding:** The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
- **Maceration:** The powdered plant material is soaked in a suitable organic solvent, typically methanol or ethanol, for an extended period (e.g., 24-72 hours) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

- **Filtration and Concentration:** The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Purification

- **Solvent-Solvent Partitioning:** The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Phytoecdysteroids like **Ajugalactone** are typically enriched in the more polar fractions.
- **Column Chromatography:** The enriched fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica gel, Sephadex LH-20, and reversed-phase C18 silica.
 - **Silica Gel Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
 - **Sephadex LH-20 Chromatography:** This size-exclusion chromatography is effective for separating compounds based on their molecular size and is often used with methanol as the eluent.
- **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain highly pure **Ajugalactone** is achieved using preparative or semi-preparative HPLC, often on a reversed-phase C18 column with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

3.3. Structure Elucidation

The purified **Ajugalactone** is then subjected to a battery of spectroscopic and spectrometric analyses to confirm its structure and stereochemistry. These include ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HSQC, HMBC), IR, UV, and HRMS. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural information.

Visualization of Potential Biological Activity

Ajugalactone, as a phytoecdysteroid, is believed to exert its insect molting inhibitory effects by interfering with the normal hormonal signaling pathways that regulate insect development. The primary insect molting hormones are ecdysteroids, such as ecdysone and its active metabolite, 20-hydroxyecdysone. These hormones bind to a nuclear receptor complex, a heterodimer of the ecdysone receptor (EcR) and ultraspiracle protein (USP), to regulate the expression of genes involved in molting and metamorphosis.

The following diagram illustrates a simplified workflow for the isolation and structure elucidation of **Ajugalactone**.

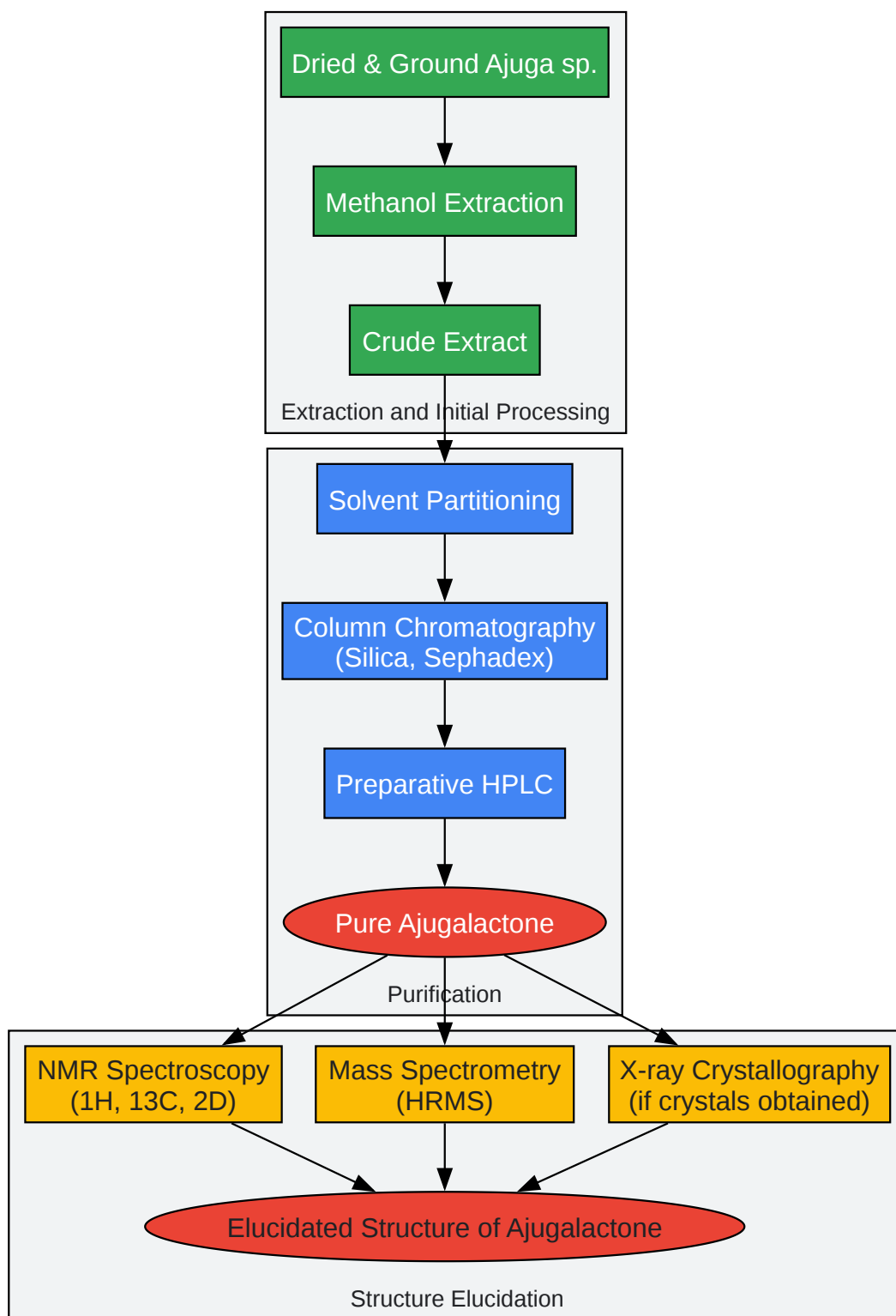


Figure 1. Generalized Workflow for the Isolation and Structure Elucidation of Ajugalactone.

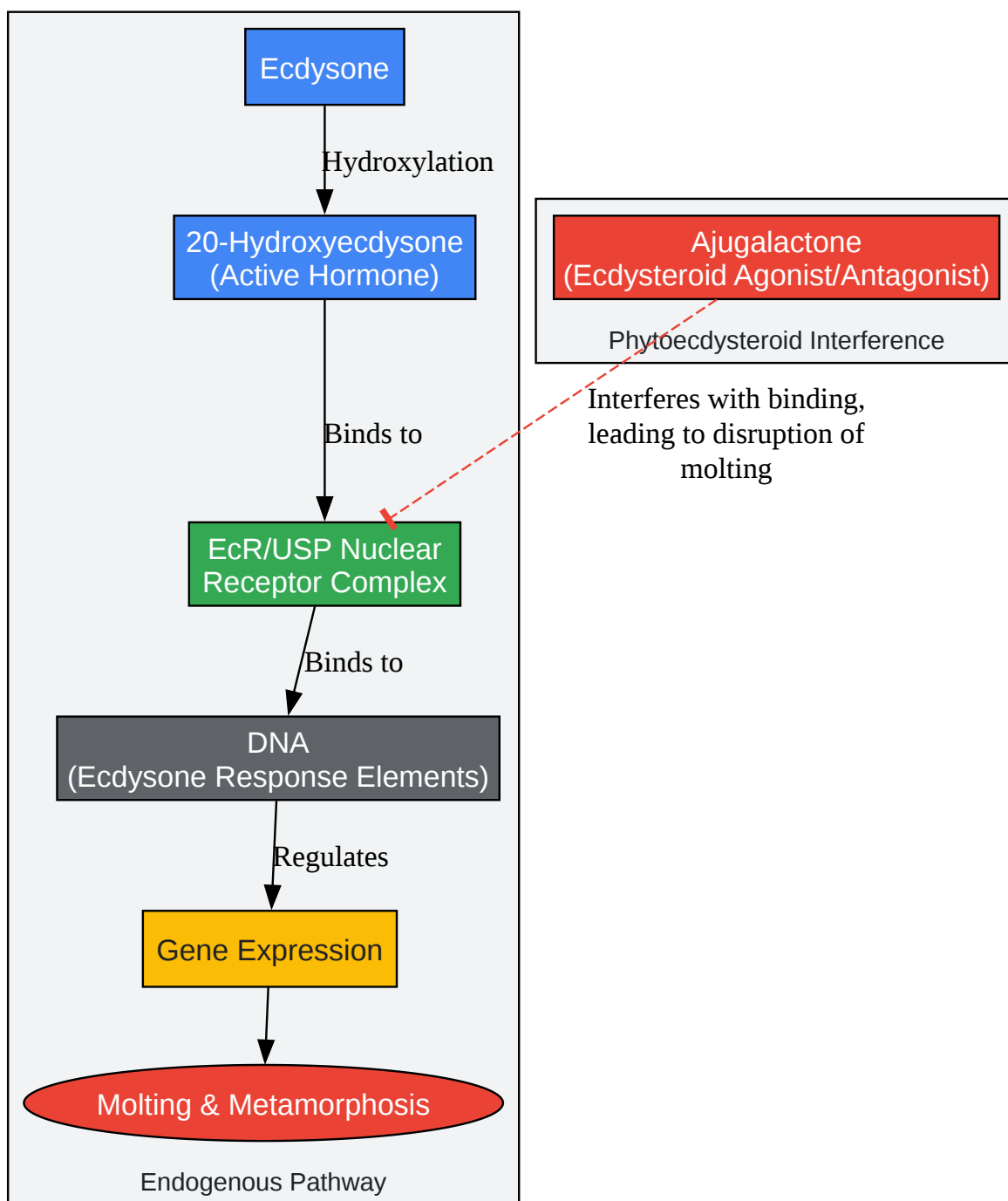


Figure 2. Simplified Insect Molting Pathway and Potential Interference by Ajugalactone.

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References

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